molecular formula C14H17NO B3053514 1-Cinnamoylpiperidine CAS No. 5422-81-1

1-Cinnamoylpiperidine

Cat. No.: B3053514
CAS No.: 5422-81-1
M. Wt: 215.29 g/mol
InChI Key: KNOXUMZPTHELAO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cinnamoylpiperidine (CAS 5422-81-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C14H17NO and a molecular weight of 215.29 g/mol, it features a piperidine ring linked to a cinnamoyl group . This structural motif is found in compounds being investigated for various therapeutic areas. Research indicates that the cinnamoyl piperidine scaffold possesses notable biological activity. Specifically, derivatives of cinnamyl piperidine have been identified as a promising class of neddylation inhibitors . The neddylation pathway is a key regulatory process in cells, and its overactivation is observed in several cancers. Inhibiting this pathway can trigger anti-tumor responses, such as apoptosis (programmed cell death) and the inhibition of cancer cell migration, making it a valuable target for oncology research . Furthermore, structurally related cinnamoyl piperidinyl derivatives have been extensively studied for their potential in neurodegenerative disease research. These compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme target in the investigation of Alzheimer's disease . The mechanism of action for this compound class varies with its specific chemical substitutions. In cancer research, its activity is linked to the inhibition of the neddylation cascade, leading to the accumulation of tumor-suppressing proteins . In neurological research, related inhibitors function by blocking cholinesterase enzymes, thereby potentially modulating neurotransmitter levels in the brain . This versatility makes this compound a valuable precursor and scaffold for researchers developing novel bioactive molecules in multiple fields. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound for in-vitro assays, as a building block in synthetic chemistry, or as a standard for analytical purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXUMZPTHELAO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346757
Record name 1-Cinnamoylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-81-1
Record name 1-Cinnamoylpiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cinnamoylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies in 1 Cinnamoylpiperidine Research

Chemical Synthesis of 1-Cinnamoylpiperidine

The formation of the amide bond between cinnamic acid and piperidine (B6355638) is the cornerstone of synthesizing the title compound. This can be achieved through various well-established synthetic protocols common in peptide and medicinal chemistry.

General Synthetic Routes for Piperidine Amides

The synthesis of piperidine amides, including this compound, typically involves the acylation of the piperidine nitrogen with a carboxylic acid or its activated derivative. A prevalent method is the direct coupling of a carboxylic acid with piperidine using a carbodiimide, often in the presence of an activating agent. A common combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), which react with the carboxylic acid to form a highly reactive intermediate that is subsequently displaced by the nucleophilic piperidine.

Another classical and effective route is the use of an acyl chloride. The carboxylic acid (e.g., cinnamic acid) is first converted to the more reactive cinnamoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cinnamoyl chloride readily reacts with piperidine, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid byproduct, yielding the desired amide.

The table below summarizes common reagents used for the synthesis of piperidine amides.

Reagent ClassSpecific ExamplesRole
Coupling AgentsEDC, DCC (Dicyclohexylcarbodiimide)Activate carboxylic acid for direct amidation
Activating AgentsHOBt, DMAP (4-Dimethylaminopyridine)Suppress side reactions and enhance coupling efficiency
Chlorinating AgentsSOCl₂, (COCl)₂Convert carboxylic acid to acyl chloride
BaseEt₃N, Pyridine (B92270)Scavenge acid byproduct from acyl chloride reactions

Preparation Methods for Related Cinnamic Acid Amide Derivatives

The synthesis of cinnamic acid amide derivatives is a broad field, with numerous methods developed to accommodate various amine partners and functional groups on the cinnamic acid scaffold. These methods are directly applicable to the synthesis of this compound.

Microwave-assisted organic synthesis has been employed for the rapid and solvent-free condensation of cinnamic acid derivatives with amines using coupling agents like 1,3-dicyclohexylcarbodiimide (DCC). This approach offers advantages in terms of reduced reaction times and improved yields. Other activating systems, such as trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃), have also been utilized to facilitate the amidation of cinnamic acid under ultrasound irradiation, demonstrating the versatility of modern synthetic techniques.

Furthermore, the activation of cinnamic acid can be achieved through the formation of mixed anhydrides. For instance, reaction with isobutyl chloroformate generates a mixed anhydride (B1165640) intermediate that smoothly converts to the corresponding amide upon reaction with an amine at room temperature. This method is notable for its potential application in greener, water-based solvent systems.

Approaches for Derivatization and Analogue Synthesis

To explore structure-activity relationships and develop tools for chemical biology, researchers frequently synthesize analogues of a parent compound. This involves systematically modifying different parts of the this compound scaffold.

Design and Synthesis of Substituted Piperidine Analogues

The structural diversity of this compound analogues can be expanded by introducing substituents on either the piperidine ring or the cinnamoyl moiety.

Piperidine Ring Modification : Analogues can be synthesized by starting with commercially available or custom-synthesized substituted piperidines. For example, using 4-hydroxypiperidine (B117109) or piperidine-4-carboxylic acid in the amide coupling reaction would yield analogues functionalized at the 4-position of the piperidine ring. Multicomponent reactions are a powerful tool for rapidly assembling highly functionalized piperidine scaffolds, which can then be acylated with cinnamoyl chloride.

Cinnamoyl Moiety Modification : A wide array of substituted cinnamic acids can be used as starting materials. These are often prepared via Perkin, Knoevenagel, or Claisen-Schmidt condensations, or through palladium-catalyzed reactions like the Heck reaction. Using precursors such as 4-methoxycinnamic acid or 3-nitrocinnamic acid allows for the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring of the cinnamoyl group. This systematic modification is crucial for studying how electronic properties influence the molecule's behavior.

The following table illustrates the synthesis of various substituted cinnamoylpiperidine analogues.

Cinnamic Acid DerivativePiperidine DerivativeResulting Analogue
Cinnamic Acid4-Hydroxypiperidine1-(Cinnamoyl)-4-hydroxypiperidine
4-Methoxycinnamic AcidPiperidine1-(4-Methoxycinnamoyl)piperidine
Cinnamic AcidMethyl piperidine-4-carboxylateMethyl 1-(cinnamoyl)piperidine-4-carboxylate
3-Nitrocinnamic AcidPiperidine1-(3-Nitrocinnamoyl)piperidine

Functionalization Techniques for Enhanced Research Utility

For applications in chemical biology and materials science, it is often necessary to equip this compound with specific functional handles for detection or conjugation. This can be achieved by incorporating moieties for fluorescent labeling, biotinylation, or click chemistry.

Fluorescent Labeling : A fluorescent tag, such as a coumarin (B35378) derivative, can be incorporated into the structure. For example, a cinnamic acid analogue bearing a reactive handle (e.g., an amino or carboxyl group) can be synthesized and subsequently coupled to an amine- or carboxyl-functionalized fluorescent dye. frontiersin.orgcaymanchem.com This creates a probe that allows for the visualization of the molecule's localization in biological systems.

Biotinylation : Biotin (B1667282) is a common tag used for affinity purification and detection due to its high-affinity interaction with streptavidin. A biotinylated analogue of this compound could be prepared by coupling biotin, often via a flexible linker arm to minimize steric hindrance, to a functionalized version of the parent molecule. The synthesis typically involves standard amide bond formation between an amine-functionalized piperidine or cinnamoyl derivative and an activated biotin carboxyl group (e.g., biotin-NHS ester).

Click Chemistry Handles : For versatile conjugation to other molecules, "click chemistry" handles like azides or terminal alkynes can be introduced. For instance, an azido-substituted cinnamic acid could be synthesized and coupled with piperidine. The resulting azido-functionalized this compound can then be reliably conjugated to any alkyne-containing molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Advanced Organic Reactions Utilizing this compound as a Substrate or Dipolarophile

The α,β-unsaturated amide functionality in this compound makes it a versatile substrate for various advanced organic reactions, particularly those involving the carbon-carbon double bond.

The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its use in conjugate addition reactions. A notable example is the Michael addition (or 1,4-conjugate addition), where a wide range of soft nucleophiles, such as enolates, amines, or thiolates, can add to the β-carbon. wikipedia.orgmasterorganicchemistry.com While some studies suggest that simple cinnamoyl amides may be unreactive towards thiols without catalysis, the general principle of Michael addition remains a key potential transformation for this class of compounds. nih.gov

Furthermore, the alkene in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. This reaction involves the combination of a 1,3-dipole (such as a nitrone, azide, or nitrile oxide) with the double bond of the cinnamoyl moiety to form a five-membered heterocyclic ring. researchgate.netresearchgate.net Specifically, the cycloaddition of C,N-diarylnitrones to N-cinnamoylpiperidine has been investigated, demonstrating the utility of this compound in constructing complex heterocyclic systems.

The double bond can also potentially participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org While less electron-deficient than the corresponding aldehydes or esters, α,β-unsaturated amides can undergo cycloaddition with electron-rich dienes, particularly under thermal or Lewis acid-catalyzed conditions.

These reactions highlight the synthetic potential of this compound as a building block for more complex molecular architectures.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions represent a powerful class of reactions for the construction of five-membered heterocyclic rings. chesci.com These reactions, which involve a 1,3-dipole and a dipolarophile, are known for their ability to generate complex molecules with high regio- and stereoselectivity. In the context of this compound, it serves as the dipolarophile in reactions with nitrones.

Research has been conducted on the 1,3-dipolar cycloaddition reactions of this compound with various C,N-disubstituted nitrones, specifically C-aryl-N-methyl nitrones. These studies have explored the impact of different substituents on the C-aryl ring of the nitrone on the reaction's outcome. The reactions between C-aryl-N-methyl nitrones and this compound have been studied through both experimental and theoretical (DFT) approaches to understand the underlying mechanisms. researchgate.net

The cycloaddition reactions between C-aryl-N-methyl nitrones and this compound have been shown to be completely regioselective. researchgate.net This high degree of regioselectivity is a key feature of these reactions, leading to the specific formation of one constitutional isomer.

In terms of stereoselectivity, these reactions typically yield two diastereomers, with a preference for the endo isomer. The diastereomeric ratio of the products has been determined using techniques such as 1H NMR spectroscopy of the crude reaction mixtures. For example, the reaction of C-phenyl-N-methyl nitrone with this compound resulted in a diastereoisomeric ratio of 75:25.

The electronic nature of the substituents on the C-aryl ring of the nitrone plays a significant role in the reaction's energetics and stereochemical outcome. Computational studies have indicated that increasing the electron-withdrawing character of the substituent on the nitrone's C-aryl ring leads to a decrease in the activation energies of the reaction. researchgate.net This, in turn, results in an increased diastereomeric excess (de) in the product mixture. researchgate.net

The reaction mechanism has been confirmed to be concerted through trajectory simulations. researchgate.net The influence of substituents on the electrophilic and nucleophilic character of the reactants is a critical factor governing the reaction process, similar to what is observed in Diels-Alder reactions.

The table below summarizes the experimental results of the cycloaddition reactions between various C-aryl-N-methyl nitrones and this compound, highlighting the yields and diastereomeric ratios.

Nitrone Reactant (C-aryl group)Yield (%)Diastereomeric Ratio
Phenyl7575:25
4-Chlorophenyl7278:22
4-Nitrophenyl8085:15
4-Methoxyphenyl7077:23

Data sourced from experimental studies on the cycloaddition of C-aryl-N-methyl nitrones to this compound.

The 1,3-dipolar cycloaddition of nitrones to alkenes, such as this compound, is a well-established method for the synthesis of isoxazolidine (B1194047) ring systems. chim.itjchps.comresearchgate.netnih.govmdpi.com In the reactions studied, the cycloaddition of C-aryl-N-methyl nitrones to this compound leads to the formation of substituted isoxazolidines. The structure and stereochemistry of the major isomer formed in these reactions have been confirmed through various analytical techniques, including UV-Vis, IR, NMR, and X-ray crystallography. researchgate.net

Catalytic Hydrogenation and Reduction Methodologies for Piperidine Ring Systems

The reduction of amide functionalities and the hydrogenation of heterocyclic systems are fundamental transformations in organic synthesis. While specific literature on the catalytic hydrogenation of the piperidine ring within the this compound molecule is not extensively detailed in the provided context, general methodologies for amide reduction and piperidine synthesis are relevant.

The reduction of amides to amines is a common synthetic procedure. organic-chemistry.org Various methods have been developed for this transformation, often involving activating agents followed by a reducing agent. For instance, a combination of trifluoromethanesulfonic anhydride (Tf₂O) for activation, followed by reduction with sodium borohydride, has been shown to be effective for reducing amides and lactams to the corresponding amines. organic-chemistry.orgnih.gov

The construction of piperidine rings can be achieved through several routes, including the reduction of pyridine precursors. nih.govresearchgate.netresearchgate.net This typically involves catalytic hydrogenation using transition metal catalysts such as palladium or platinum, often under harsh conditions of high pressure and temperature. nih.govnih.govresearchgate.net More recent developments have focused on achieving these transformations under milder conditions. For example, catalytic asymmetric hydrogenation of N-iminopyridinium ylides has been developed as an expedient route to enantioenriched substituted piperidines. nih.gov

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, employing hydrogen donor molecules in the presence of a catalyst. mdpi.com These methods are part of a broader effort to develop more efficient and safer reduction protocols. mdpi.com

Biological Activities and Underlying Molecular Mechanisms Preclinical and in Vitro Research

Research on Antimicrobial Activities

The antimicrobial potential of compounds derived from cinnamic acid, including cinnamoylpiperidine, has been a subject of scientific inquiry, with studies exploring its effects on various pathogenic microbes.

Antibacterial Effects in In Vitro Models

Currently, there is a lack of specific research data from the provided search results detailing the direct antibacterial effects of 1-Cinnamoylpiperidine against common bacterial strains in in vitro models. While the broader classes of piperidine (B6355638) and cinnamoyl compounds have been investigated for antimicrobial properties, specific studies focusing on this compound are not available in the provided results nih.govnih.govmdpi.comdntb.gov.uadntb.gov.ua.

Activity Against Fungal Species (e.g., Aspergillus spp., Fusarium oxysporum) by Cinnamic Derivatives

Derivatives of cinnamic acid have demonstrated notable antifungal activity against several fungal species, including those of economic and clinical importance.

Structure-activity relationship (SAR) studies on a series of 22 cinnamic acid derivatives highlighted their efficacy against Aspergillus flavus, Aspergillus terreus, and Aspergillus niger conicet.gov.arnih.govacs.org. For instance, one derivative, (E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid, showed antifungal activity against A. niger comparable to the commercial antifungal agent miconazole (B906) conicet.gov.arnih.gov. Cinnamic acid itself was found to be active against A. terreus and A. flavus with a Minimum Inhibitory Concentration (MIC) of 1.7 mM, and even more potent against A. niger with an MIC of 844 µM mdpi.com.

Research has also shown that cinnamic acid derivatives are active against phytopathogenic fungi such as Fusarium oxysporum. 4-Coumaric acid, a structural isomer of cinnamic acid, was reported to be active against F. oxysporum with an MIC value of 3.5 mM mdpi.com. Studies on Fusarium oxysporum f. sp. albedinis, the causal agent of Bayoud disease in date palms, showed that cinnamic acid could inhibit fungal growth at concentrations ranging from 100 to 600 mg/L researchgate.net.

The underlying molecular mechanism for this antifungal action is believed to involve the inhibition of fungal-specific enzymes. Research suggests that cinnamic acid and its derivatives can inhibit benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme crucial for the detoxification of aromatic compounds in fungi nih.govresearchgate.net. By targeting this enzyme, which is unique to fungi, these compounds disrupt essential metabolic pathways, leading to growth inhibition nih.gov.

Compound/DerivativeFungal SpeciesActivity/Result (MIC)Source
Cinnamic AcidAspergillus terreus1.7 mM mdpi.com
Cinnamic AcidAspergillus flavus1.7 mM mdpi.com
Cinnamic AcidAspergillus niger844 µM mdpi.com
4-Coumaric AcidFusarium oxysporum3.5 mM mdpi.com
Cinnamic AcidFusarium oxysporum f. sp. albedinisInhibited growth at 100-600 mg/L researchgate.net
(E)-3-(4-Methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acidAspergillus nigerActivity comparable to miconazole conicet.gov.arnih.gov

Investigations into Anti-inflammatory Properties

The anti-inflammatory potential of this compound and related compounds has been explored through their ability to modulate key inflammatory molecules and signaling pathways.

Modulation of Inflammatory Mediators (e.g., Lipopolysaccharide-induced NO Release)

Overproduction of nitric oxide (NO) is a hallmark of inflammatory conditions mdpi.com. In vitro studies using macrophage cell lines, such as RAW 264.7, are common models for assessing anti-inflammatory activity. When these cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, they produce large amounts of NO nih.govnih.gov.

Cinnamein, an ester derivative of cinnamic acid, has been shown to strongly inhibit the LPS-induced production of NO in RAW 264.7 macrophage cells. This inhibition suggests that cinnamic acid derivatives can interfere with the inflammatory cascade initiated by bacterial components nih.gov. This effect is often linked to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO during inflammation mdpi.comnih.gov. By reducing the expression and activity of iNOS, these compounds can effectively lower the concentration of this key inflammatory mediator nih.gov.

Engagement with Inflammatory Signaling Pathways (e.g., ERK, NF-κB)

The anti-inflammatory effects of many compounds are mediated through their interaction with critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) pathways are central regulators of the inflammatory response nih.govnih.gov.

NF-κB is a transcription factor that, when activated, moves to the nucleus and promotes the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the iNOS enzyme nih.govresearchgate.net. The ERK pathway, part of the Mitogen-Activated Protein Kinase (MAPK) family, is also involved in regulating inflammation, though its role can be complex nih.govresearcher.life.

While direct research on this compound's effect on these pathways is not detailed in the provided search results, studies on related compounds offer insights. For example, piperine (B192125), an alkaloid from black pepper that contains a piperidine ring, has been found to target the NF-κB pathway to exert its anti-inflammatory and antioxidant effects researchgate.net. Similarly, a synthetic curcumin (B1669340) analog featuring a piperidone ring, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), was identified as a potent suppressor of the NF-κB signaling pathway by directly acting on the IκB kinase (IKK), a key enzyme that activates NF-κB nih.gov. These findings suggest that the piperidine moiety may play a role in interacting with and inhibiting central inflammatory signaling cascades.

Studies on Antioxidant Capacity

The piperidine chemical structure is considered a promising scaffold for developing potent antioxidant agents scispace.cominnovareacademics.inresearchgate.net. Antioxidants are crucial for neutralizing reactive oxygen species (ROS), which can cause cellular damage and contribute to various diseases scispace.com.

The antioxidant potential of various piperidine-containing compounds has been evaluated using several standard in vitro assays:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of a compound to scavenge the stable DPPH free radical. A study evaluating a synthesized piperidine complex demonstrated its radical scavenging activity using this assay nwmedj.org.

CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: This assay assesses the ability of an antioxidant to reduce copper ions. The same study on the piperidine complex also used the CUPRAC method to confirm its antioxidant properties nwmedj.org.

Lipid Peroxidation Inhibitory Assay: This test measures a compound's ability to prevent the oxidative degradation of lipids, a key process in cellular damage. Cysteamine derivatives of piperidine have shown potent activity in this assay researchgate.net.

Naturally occurring piperidines and their derivatives are recognized for their antioxidant capabilities. The medicinal value of piperine, for instance, is partly attributed to its significant antioxidant activity researchgate.net. The planar nature of the piperidine ring allows for the addition of various substituent groups, which can be tailored to enhance its antioxidant and other biological activities scispace.cominnovareacademics.in.

Compound Class/DerivativeAssay MethodObserved ActivitySource
Piperidine Complex (synthetic)DPPH Radical ScavengingDemonstrated scavenging activity nwmedj.org
Piperidine Complex (synthetic)CUPRACDemonstrated reducing capacity nwmedj.org
Piperidine Cysteamine DerivativesLipid Peroxidation InhibitionPotent antioxidant activity researchgate.net
PiperineGeneral Antioxidant ProfileSignificant antioxidant activity researchgate.net

Lack of Specific Research Data for this compound Prevents Detailed Analysis of Preclinical Activities

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific preclinical and in vitro research data for the chemical compound this compound corresponding to the requested biological activities. While extensive research exists for related compounds, such as other piperidine derivatives and components of cinnamon, as well as the general molecular mechanisms outlined, the current body of scientific publications does not provide the specific findings required to generate a thorough and accurate article solely on this compound as per the user's strict instructions.

The performed searches for this compound yielded no specific results for the following mandated topics:

Preclinical Antineoplastic Research

Mechanisms of Action in Cancer Research:

Inhibition of Cell Cycle Progression (e.g., Cyclin D1, NF-κB suppression):The specific effects of this compound on cell cycle progression, including any influence on Cyclin D1 or NF-κB suppression, are not documented in the available scientific literature.
Modulation of Signaling Cascades (e.g., Src/ERK/STAT3, ERK1/2, p38 MAPK, Akt)

Preclinical research on piperine, a key alkaloid that shares structural similarities with this compound, has demonstrated its ability to modulate several critical intracellular signaling pathways involved in cell growth, proliferation, and apoptosis. In studies using colorectal cancer cells, piperine treatment was found to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, while simultaneously activating the p38 and extracellular signal-regulated kinase (ERK) pathways, which are involved in stress responses and apoptosis. nih.govresearchgate.net Further investigation into piperine's effects on mitogen-activated protein kinase (MAPK) pathways in ovarian cancer cells showed an activation of the JNK/p38 MAPK-mediated intrinsic apoptotic pathway. portlandpress.com

Conversely, in other models, piperine has been shown to activate the pro-survival PI3K/Akt signaling pathway, such as in protecting heart muscle cells and in models of type 2 diabetes, suggesting its effects are context-dependent. texilajournal.comepistemonikos.org Additionally, research indicates that piperine can inactivate the STAT3/NF-κB signaling pathway, which is often implicated in tumor progression. mdpi.com Cinnamaldehyde (B126680), another structural component, and its derivatives have also been noted to modulate ERK1/2-MEK signaling pathways in the context of neuroinflammation. nih.gov

Table 1: Preclinical Findings on the Modulation of Signaling Cascades by Piperine
Signaling PathwayEffectCell/Model SystemReference
PI3K/AktInhibitionColorectal Cancer Cells nih.govresearchgate.net
p38 MAPKActivationColorectal & Ovarian Cancer Cells nih.govresearchgate.netportlandpress.com
ERKActivationColorectal Cancer Cells nih.govresearchgate.net
JNKActivationOvarian Cancer Cells portlandpress.com
STAT3/NF-κBInactivationCervical Cancer mdpi.com
PI3K/AktActivationCardiomyocytes, Diabetic Rat Model texilajournal.comepistemonikos.org
Inhibition of Metastasis and Angiogenesis

The potential of piperine to interfere with cancer progression has been explored through its effects on metastasis and angiogenesis. ingentaconnect.com In vitro studies have shown that piperine can inhibit key processes in angiogenesis, including the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). frontiersin.org It has also been observed to suppress angiogenesis in ex vivo models, such as rat aorta ring explant cultures. frontiersin.org

The underlying mechanisms for these effects involve the downregulation of critical signaling molecules. Research on breast cancer cell lines demonstrated that piperine treatment leads to a dose-dependent decrease in the mRNA expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9), both of which are key promoters of angiogenesis and invasion. mdpi.comtums.ac.ir Concurrently, piperine was found to induce the expression of E-cadherin, a protein crucial for cell-cell adhesion whose loss is associated with tumor cell metastasis. tums.ac.ir In a 4T1 murine breast cancer model, in vivo administration of piperine was shown to suppress both primary tumor growth and subsequent metastasis to the lungs. nih.gov

Table 2: Preclinical Findings on the Inhibition of Metastasis and Angiogenesis by Piperine
ActivityModel SystemKey FindingsReference
Anti-AngiogenesisHUVECs, Rat AortaInhibited endothelial cell proliferation, migration, and tube formation. frontiersin.org
Modulation of Gene ExpressionMCF-7 Breast Cancer CellsDownregulated VEGF and MMP-9 mRNA; induced E-cadherin expression. tums.ac.ir
Anti-Metastasis4T1 Murine Breast Cancer ModelSuppressed in vivo tumor growth and lung metastasis. nih.gov

Exploration of Neurobiological Effects

Anticonvulsant Research in Preclinical Models

Cinnamamide (B152044) and piperidine derivatives have been investigated for their potential anticonvulsant properties. nih.gov Specifically, piperine has been evaluated in several preclinical models of epilepsy. nih.govmq.edu.au In the maximal electroshock (MES)-induced seizure model, piperine treatment was found to decrease mortality in mice. mq.edu.auresearchgate.net In the pentylenetetrazole (PTZ) test, a model for absence seizures, piperine delayed the onset of tonic-clonic convulsions and reduced the associated mortality. nih.govmq.edu.auresearchgate.net

Further studies have shown that piperine also delayed the onset of seizures induced by various chemical convulsants, including strychnine, picrotoxin, and the calcium channel agonist BAY K-8644. nih.govmq.edu.au Notably, it provided complete protection against mortality in the BAY K-8644 model. mq.edu.auresearchgate.net Mechanistic studies using whole-cell patch-clamp analysis pointed towards the inhibition of Na+ channels as a contributor to piperine's anticonvulsant effects. nih.govmq.edu.au

Table 3: Anticonvulsant Activity of Piperine in Preclinical Models
Seizure ModelObserved Effect in MicePotential MechanismReference
Maximal Electroshock (MES)Decreased mortalityNa+ Channel Antagonism mq.edu.auresearchgate.net
Pentylenetetrazole (PTZ)Delayed onset of convulsions, reduced mortality nih.govmq.edu.au
Strychnine/PicrotoxinDelayed onset of seizures nih.govmq.edu.au
BAY K-8644Delayed onset of seizures, complete protection against mortality nih.govmq.edu.auresearchgate.net

Antidepressant Research and Potential Mechanisms

The therapeutic potential of cinnamamide derivatives has been extended to antidepressant research. nih.gov A specific cinnamamide derivative, designated M2, demonstrated rapid antidepressant-like effects in mice following a single dose in the forced swim and tail suspension tests. nih.gov In vitro whole-cell recordings in brain slices revealed that M2 increased the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in pyramidal neurons of the medial prefrontal cortex (mPFC). nih.gov

This neurophysiological effect was blocked by a dopamine (B1211576) D2 receptor antagonist (sulpiride), but not a D1 antagonist, indicating a mechanism dependent on D2 receptors. nih.gov Furthermore, M2 administration led to an increased expression of proteins related to synaptogenesis, including p-mTOR and p-TrkB, suggesting that its rapid antidepressant action is mediated through dopamine D2 receptor-dependent enhancement of neurotransmission and synaptic plasticity in the mPFC. nih.gov

Table 4: Antidepressant-like Activity of Cinnamamide Derivative M2
Preclinical ModelKey FindingUnderlying MechanismReference
Forced Swim & Tail Suspension Tests (Mice)Rapid antidepressant-like effectsDopamine D2 receptor-mediated enhancement of mPFC neurotransmission; Increased expression of p-mTOR and p-TrkB nih.gov
Whole-Cell Recordings (mPFC)Increased frequency of spontaneous excitatory postsynaptic currents (sEPSCs)

Neuroprotective Investigations

A series of novel cinnamamide-piperidine derivatives have been synthesized and evaluated for neuroprotective effects against ischemic stroke. researchgate.net In an in vitro model using SH-SY5Y cells, several compounds were assessed for their ability to protect against glutamate-induced neurotoxicity. Among these, compound 9d was found to exhibit potent neuroprotective activity. researchgate.net

In subsequent in vivo testing, compound 9d demonstrated moderate activity in both a hypoxia-tolerance test and a middle cerebral artery occlusion (MCAO) model in rats, suggesting a potential anti-ischemic stroke effect. researchgate.net Other research has also highlighted the neuroprotective potential of cinnamaldehyde and its derivatives in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov

Table 5: Neuroprotective Activity of Cinnamamide-Piperidine Derivative 9d
Model SystemType of StudyResultReference
Glutamate-induced neurotoxicity in SH-SY5Y cellsIn VitroPotent neuroprotective activity researchgate.net
Hypoxia-tolerance test in miceIn VivoModerate activity researchgate.net
Middle Cerebral Artery Occlusion (MCAO) in ratsIn VivoModerate activity, trend toward reducing infarct area researchgate.net

Acetylcholinesterase (AChE) Inhibition Studies

In the search for therapeutic agents for Alzheimer's disease, a series of 17 novel substituted cinnamoyl piperidinyl acetate (B1210297) derivatives were synthesized and evaluated for their ability to inhibit cholinesterase enzymes. nih.govnih.gov The study identified compound 5b, which has a 2-chloro substitution, as the most potent inhibitor of acetylcholinesterase (AChE), with a half-maximal inhibitory concentration (IC50) of 19.74 ± 0.96 µM. nih.govnih.gov Another derivative, compound 5q, was the most effective inhibitor of butyrylcholinesterase (BChE) with an IC50 of 13.49 ± 0.44 µM. nih.govnih.gov

Kinetic analysis of compound 5b revealed a mixed-type inhibition of AChE. nih.govnih.gov Molecular docking studies further suggested that this compound interacts stably with both the catalytic and peripheral anionic sites of the AChE enzyme. nih.govnih.gov These findings highlight the potential of the cinnamoyl piperidinyl scaffold for developing effective cholinesterase inhibitors.

Table 6: Cholinesterase Inhibitory Activity of Cinnamoyl Piperidinyl Acetate Derivatives
CompoundEnzymeIC50 (µM)Kinetic ProfileReference
5b (2-chloro substitution)AChE19.74 ± 0.96Mixed-type inhibition nih.govnih.gov
5q (4-ethoxy-3-methoxy moiety)BChE13.49 ± 0.44Not specified nih.govnih.gov

Research on GABAergic Neurotransmission Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key target for many therapeutic agents. Preclinical and in vitro research into the effects of novel compounds on GABAergic neurotransmission is crucial for identifying potential therapeutic applications. However, based on the available scientific literature, specific studies investigating the direct modulation of GABAergic neurotransmission by this compound have not been reported. Future research would be necessary to determine if this compound has any activity on GABA receptors or GABA-mediated signaling pathways.

Enzyme Modulation and Pharmacokinetic Interaction Studies

Cytochrome P450 (CYP) Enzyme Inhibition (e.g., CYP2D6) in Microsomal Systems

Cytochrome P450 (CYP) enzymes are a critical family of enzymes primarily responsible for the metabolism of drugs and other xenobiotics. In vitro inhibition studies using human liver microsomes are essential for predicting potential drug-drug interactions. The CYP2D6 isoenzyme, in particular, is responsible for the metabolism of approximately 25% of clinically used drugs.

Specific in vitro studies evaluating the inhibitory potential of this compound against CYP2D6 or other CYP450 isoforms in microsomal systems were not identified in a review of the current literature. Research has shown that other molecules containing a piperidine ring can be metabolized by various CYP enzymes, including CYP2D6 and CYP3A4. For instance, studies on different piperidine-containing compounds have demonstrated their potential to act as substrates and, in some cases, inhibitors of these enzymes. Given that the piperidine moiety is a common structural feature in many pharmacologically active compounds, assessing the CYP inhibition profile of this compound would be a critical step in its preclinical development to understand its potential for pharmacokinetic interactions.

Agrochemical Research Applications

Herbicidal Activity of Cinnamic Acid Amide Analogues and Seed Germination Inhibition

Cinnamic acid and its derivatives are recognized for their biological activities, including herbicidal and fungicidal properties, while being considered environmentally safe. Research into cinnamic acid amide analogues has identified them as a promising class of potential herbicides.

A study investigating substituted cinnamic acids and their amide analogues demonstrated significant germination inhibition activity on radish (Raphanus sativus L. var. Japanese White) seeds. The activity was found to increase with the concentration of the test compound. With the exception of 4-hydroxy cinnamanilide (B1331705), all tested compounds showed more than 70% inhibition at a concentration of 100 ppm. The compound 2-chloro (4'-hydroxy) cinnamanilide was identified as the most effective, with activity comparable to the standard herbicide, metribuzin, at all tested concentrations.

These findings suggest that the general structure of cinnamic acid amides is a viable scaffold for developing new herbicides. The specific herbicidal potential of this compound would require direct testing, but the strong activity of its chemical analogues provides a solid basis for such investigation.

Table 1: Seed Germination Inhibition by Cinnamic Acid Amide Analogues

The table below shows the percentage of seed germination inhibition of various cinnamic acid amide analogues on Raphanus sativus at different concentrations.

Compound50 ppm100 ppm200 ppm
2-chloro (4'-hydroxy) cinnamanilide85.3%94.2%100%
Metribuzin (Standard)86.1%95.0%100%
4-hydroxy cinnamanilideNot specified<70%Not specified

Structure Activity Relationship Sar Studies

Correlating Structural Features with Biological Potency

The biological potency of 1-cinnamoylpiperidine derivatives is intricately linked to their specific structural characteristics. Studies focusing on tyrosinase inhibition have provided a clear understanding of how modifications to the molecule's scaffold influence its inhibitory power. nih.gov

Influence of Substituent Effects on Receptor Binding and Efficacy

The nature and position of substituents on both the cinnamoyl and piperidine (B6355638) moieties play a pivotal role in determining the molecule's interaction with its biological target. Research on a series of cinnamoyl piperidine amides as tyrosinase inhibitors has shown that specific substitutions can significantly enhance potency. nih.gov For instance, molecular docking studies have indicated that the introduction of a benzyl (B1604629) substituent on the piperidine ring leads to important interactions within the target enzyme, which may account for the higher potency of these analogs. researchgate.net The strategic placement of various functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and efficacy.

One study investigating cinnamoyl piperidine amides for tyrosinase inhibitory activity found that compound 5b , which features a benzyl substituent, was the most potent, with a pIC50 of 4.99 in the monophenolase assay. nih.govresearchgate.net This highlights the significant impact of substituents on biological activity.

Table 1: Inhibitory Potency of Selected Cinnamoyl Piperidine/Piperazine Amides

Compound Structure Monophenolase Assay (pIC50) Diphenolase Assay (pIC50)
3a Cinnamoyl piperazine - 4.18
5b Benzyl-substituted piperidine 4.99 -

Data sourced from Varela et al., 2023. nih.gov

Impact of Lipophilicity on Inhibitory Potency

Lipophilicity, often expressed as a logarithm of the partition coefficient (logP), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com It plays a significant role in how a molecule crosses biological membranes to reach its target. nih.gov For this compound derivatives, having an appropriate level of lipophilicity is essential for their activity. Studies have confirmed that potent analogs possess adequate lipophilicity, which is compatible with properties like skin permeability, a desirable trait for compounds targeting enzymes like tyrosinase. researchgate.net However, excessively high lipophilicity (logP > 5) can lead to undesirable characteristics such as poor water solubility, rapid metabolism, and tissue accumulation. nih.gov Therefore, balancing lipophilicity is a key aspect of optimizing the inhibitory potency of these compounds.

Role of Phenyl Ring Proximity and Amide Linkage in Activity

The fundamental architecture of this compound, consisting of a phenyl ring connected to a piperidine ring via a cinnamoyl (propenoyl) group containing an amide linkage, is crucial for its biological function. The spatial arrangement and the electronic characteristics of this framework dictate how the molecule fits into and interacts with the active site of its target enzyme. Molecular docking studies on cinnamoyl amides have revealed that the vinyl group of the cinnamoyl linker is important for tyrosinase inhibition, suggesting that the rigidity and length of this linkage are significant. researchgate.net The amide bond provides a stable connection and participates in hydrogen bonding, while the phenyl ring often engages in hydrophobic or pi-stacking interactions within the receptor's binding pocket.

Optimal Spacer Lengths in Derivative Design

The spacer, or linker, connecting the key pharmacophoric elements—in this case, the phenyl ring and the piperidine moiety—is a critical factor in derivative design. The length, rigidity, and chemical nature of this spacer determine the relative orientation of the binding groups. For cinnamoyl piperidine derivatives, the three-carbon cinnamoyl backbone serves as the spacer. Research has emphasized the importance of the vinyl group within this spacer for tyrosinase inhibition, indicating that this specific length and degree of unsaturation contribute positively to the compound's interaction with a hydrophobic pocket adjacent to the enzyme's catalytic site. researchgate.net Altering this spacer, for example by saturation or changing its length, would likely impact the compound's ability to adopt the optimal conformation for binding, thereby affecting its inhibitory activity.

Computational and Theoretical Approaches in SAR

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, accelerating the drug design process. patsnap.com Advanced computational models can help predict SAR outcomes, allowing researchers to prioritize modifications that are more likely to succeed. patsnap.com

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Selectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com In the context of SAR, DFT calculations are invaluable for understanding the relationship between a molecule's electronic properties and its biological activity. nih.gov By calculating various molecular descriptors, DFT can predict a molecule's reactivity, stability, and the most likely sites for metabolic attack or interaction with a receptor. mdpi.com

This method can be used to determine global and local reactivity descriptors for this compound and its derivatives. These descriptors help in predicting how the molecule will behave in a biological system. For example, the calculation of the molecular electrostatic potential (MESP) can identify the electron-rich and electron-poor regions of the molecule, indicating the most probable sites for electrophilic and nucleophilic interactions, respectively. mdpi.com This information is crucial for understanding how the molecule binds to its target and for designing derivatives with enhanced selectivity and reactivity. rsc.org

Table 2: Key DFT-Derived Descriptors and Their Significance in SAR

Descriptor Symbol Significance in SAR
Chemical Potential µ Describes the tendency of electrons to escape from a system; related to reactivity.
Chemical Hardness η Measures the resistance to change in electron distribution; indicates stability.
Electrophilicity Index ω Quantifies the ability of a molecule to accept electrons; predicts electrophilic character.
Fukui Function f(r) Identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack.

| Molecular Electrostatic Potential | MESP | Maps charge distributions to predict sites for non-covalent interactions and reactivity. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. This is followed by molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time.

In the absence of direct studies on this compound, the methodology can be illustrated by examining research on structurally related cinnamoyl and piperidine derivatives. For instance, molecular docking studies on cinnamaldehyde (B126680) derivatives against various anticancer receptor targets have demonstrated the importance of substituent groups on the aromatic ring for binding affinity. waocp.orgnih.gov Similarly, studies on piperidine-based compounds have revealed crucial interactions with amino acid residues in target proteins. nih.gov

A hypothetical docking study of this compound into a target active site would involve preparing the 3D structure of the ligand and the receptor, followed by computational docking to predict the binding pose and score. The results would likely highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the cinnamoyl and piperidine moieties and the receptor's amino acid residues.

MD simulations would then be employed to validate the stability of the docked complex. researchgate.net These simulations track the atomic movements of the system over time, providing information on the conformational changes and the persistence of key interactions identified in the docking study.

Table 1: Representative Molecular Docking and Dynamics Simulation Data for Cinnamoyl and Piperidine Analogs

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)MD Simulation Stability (RMSD)
Cinnamaldehyde DerivativeEGFR-Amino acids in the active siteStable
Piperidine DerivativeSigma 1 Receptor (S1R)-Crucial amino acid residuesStable
Xanthyl-Cinnamate HybridEGFR-35.02 kJ/molNot specifiedNot specified
N-(α-Benzamido Cinnamoyl) Piperonal HydrazoneCOX-2GoodNot specifiedNot specified

Note: The data in this table is illustrative and compiled from studies on analogous compounds to demonstrate the type of information generated from these computational studies. waocp.orgnih.govbenthamscience.comugm.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are then used to predict the activity of new, unsynthesized compounds.

For this compound and its analogs, a QSAR study would involve compiling a dataset of structurally similar compounds with their experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors fall into several categories, including electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP). nih.govslideshare.net

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed biological activity. A study on piperine (B192125) analogs, which share structural similarities with this compound, identified key descriptors like the partial negative surface area and the heat of formation as being important for their inhibitory activity. nih.gov Another QSAR study on piperine analogs for antitubercular activity highlighted the significance of van der Waals volume, Sanderson electronegativity, and polarizability. juniperpublishers.com

A robust QSAR model is characterized by high statistical quality, typically assessed by parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). ufms.br

Table 2: Key Molecular Descriptors in QSAR Studies of Piperine Analogs

Descriptor TypeDescriptor NameInfluence on Activity (based on analog studies)
ThermodynamicHeat of FormationCorrelates with inhibitory activity
SpatialArea of Molecular ShadowInversely proportional to inhibitory activity
ElectronicPartial Negative Surface AreaIncrease leads to increased inhibitory activity
Stericvan der Waals Volume (R1v)Correlates with antitubercular activity
ElectronicSanderson Electronegativity (R8e+)Correlates with antitubercular activity
ElectronicPolarizability (HATS7p)Correlates with antitubercular activity

Note: This table is based on findings from QSAR studies on piperine analogs and serves to illustrate the types of descriptors that would be relevant for a QSAR study of this compound. nih.govjuniperpublishers.com

Analysis of Global Properties and Transition States

The computational analysis of global properties and transition states provides deeper insights into the reactivity and stability of molecules. Density Functional Theory (DFT) is a common method used for these calculations. researchgate.net

For this compound, an analysis of global properties would involve calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. marmara.edu.tr A smaller energy gap suggests higher reactivity.

Transition state analysis is crucial for understanding reaction mechanisms. For instance, in a study of the thermal Curtius rearrangement of cinnamoyl azides, DFT calculations were used to determine the structure and energy of the transition states, providing insights into the reaction pathway and activation energy. researchgate.net For a reaction involving this compound, transition state calculations could elucidate the mechanism and energy barriers of the process.

Table 3: Representative Global Properties and Transition State Data for Cinnamoyl Derivatives

Compound/AnalogPropertyCalculated ValueSignificance
Cinnamoyl AzideTransition State Energy (ΔE)34.28 kcal/molActivation energy for Curtius rearrangement
Cinnamic AcidHOMO-LUMO Energy GapNot specifiedCorrelates with dielectric constant
Cinnamyl CinnamateActivation EnergyReduced in solvent environmentInsight into intramolecular Diels-Alder reaction

Note: The data presented is derived from computational studies on cinnamoyl derivatives and is intended to be representative of the types of analyses that could be applied to this compound. marmara.edu.trresearchgate.netcmu.ac.th

Broader Research Implications and Future Directions in Medicinal Chemistry

1-Cinnamoylpiperidine as a Lead Compound for Novel Pharmaceutical Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target better. technologynetworks.compatsnap.com Natural products are a historically proven and rich source for the identification of such lead compounds, providing unique and diverse chemical skeletons as templates for drug design. jetir.orgresearchgate.net this compound, an alkaloid found in various plant species, represents a classic example of a natural product serving as a promising starting point for drug discovery. nih.govmdpi.com

Its structure, featuring a cinnamoyl group attached to a piperidine (B6355638) ring, provides a versatile framework that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. patsnap.com The initial identification of a lead compound is one of the most critical steps in the drug development pipeline. technologynetworks.comhama-univ.edu.sy Researchers utilize these natural scaffolds to develop new molecular entities (NMEs) for a wide range of conditions. nih.gov The inherent bioactivity of the this compound core suggests its interaction with specific biological targets, making it an ideal candidate for optimization into a clinically viable drug. patsnap.com The process involves moving from a "hit" identified in initial screening to a validated "lead" that forms the basis for a dedicated medicinal chemistry program. technologynetworks.com

Table 1: Key Attributes of this compound as a Lead Compound

AttributeDescriptionImplication for Drug Development
Natural Origin Isolated from plant sources, suggesting inherent biological relevance and evolutionary selection for bioactivity.Provides a validated starting point, potentially reducing the risk of failure compared to purely synthetic scaffolds.
Structural Features Comprises an aromatic ring, an α,β-unsaturated carbonyl system, an amide linker, and a saturated heterocycle.Offers multiple points for chemical modification (derivatization) to optimize activity and properties.
Known Bioactivity Preliminary studies indicate a range of biological effects.Confirms interaction with biological systems and provides a basis for target identification and assay development.
Synthetic Tractability The structure is amenable to laboratory synthesis and modification.Allows for the creation of analog libraries to explore structure-activity relationships (SAR).

Design and Discovery of Multi-targeting Agents for Complex Disease Pathways

Traditional drug discovery has often followed a "one-target, one-drug" paradigm. nih.gov However, for complex, multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndrome, this approach is often insufficient. frontiersin.orgnih.gov The complexity of these diseases, which involve multiple interconnected biological pathways, has driven the development of multi-target drugs—single molecules designed to interact with several targets simultaneously. researchgate.netuta.edu.ly This strategy can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and improved safety profiles. nih.govuta.edu.ly

The scaffold of this compound is well-suited for development into a multi-target-directed ligand (MTDL). uta.edu.ly Its distinct chemical moieties can be tailored to interact with different binding sites on various proteins. For instance, the cinnamoyl portion could be optimized to inhibit a specific kinase, while the piperidine ring could be modified to interact with a G-protein coupled receptor or an ion channel. Computational methods, such as molecular docking and pharmacophore modeling, are instrumental in the rational design of such agents, allowing chemists to predict how structural modifications will affect binding to multiple targets before undertaking synthesis. nih.govresearchgate.net

Strategies for Derivatization Towards Enhanced Bioactivity and Selectivity

Once a lead compound like this compound is identified, the next crucial stage is lead optimization. hama-univ.edu.symdpi.com This process involves the systematic chemical modification of the molecule—a process known as derivatization—to improve its therapeutic profile. patsnap.com The primary goals are to enhance biological activity against the desired target, increase selectivity over off-targets to reduce side effects, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.com

For this compound, several derivatization strategies can be envisioned:

Modification of the Cinnamoyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halogen groups) on the phenyl ring can alter electronic properties and steric bulk, potentially improving binding affinity and selectivity for the target protein.

Alteration of the Piperidine Moiety: The piperidine ring can be substituted with different functional groups to modulate properties like solubility and cell permeability. nih.govclinmedkaz.org Furthermore, exploring other heterocyclic systems could lead to novel scaffolds with different biological activities.

Modification of the Amide Linker: The amide bond can be replaced with other functional groups (e.g., esters, reversed amides, sulfonamides) to change the molecule's stability and hydrogen bonding capabilities.

Stereochemical Exploration: If chiral centers are introduced, the synthesis and testing of individual stereoisomers are essential, as different isomers often exhibit vastly different biological activities and safety profiles.

Table 2: Illustrative Derivatization Strategies for this compound

Modification SiteExample ModificationPotential Therapeutic Improvement
Phenyl Ring Addition of a hydroxyl (-OH) groupIncreased hydrogen bonding potential with target; altered metabolic profile.
Phenyl Ring Addition of a trifluoromethyl (-CF3) groupEnhanced metabolic stability and lipophilicity; potential for stronger binding interactions.
Piperidine Ring Introduction of a carboxyl (-COOH) groupIncreased water solubility; potential for new ionic interactions with the target.
Amide Linker Bioisosteric replacement with a thioamideAltered electronic character and metabolic stability.

Advancement of Natural Product-Based Drug Discovery and Development

Natural products have historically been a cornerstone of pharmacotherapy, with a significant number of approved drugs being derived from or inspired by natural sources. ipb.ptscispace.commdpi.com Despite a period of reduced focus from some pharmaceutical companies, there is a renewed interest in natural products, driven by their unparalleled chemical diversity and biological relevance. ipb.ptnih.gov Compounds like this compound underscore the continued importance of exploring biodiversity to find novel chemical entities. mdpi.comnih.gov

Modern advancements are overcoming the traditional challenges associated with natural product research. nih.gov These include:

Improved Analytical Techniques: Methods like high-resolution mass spectrometry and NMR spectroscopy allow for rapid identification and structural elucidation of compounds from complex natural extracts. nih.gov

Genomic and Metabolomic Approaches: Genome mining of plants and microorganisms can reveal biosynthetic pathways for novel compounds, including those that are not produced under standard laboratory conditions. nih.govnih.gov

Sustainable Supply: Advances in synthetic biology and metabolic engineering offer pathways to produce complex natural products in engineered microorganisms, overcoming the supply issues often associated with isolation from natural sources. digitellinc.com

This compound serves as an exemplar of how a molecule discovered in nature can fuel further research and development, bridging traditional medicine with modern drug discovery platforms. nih.govgdddrjournal.com

Integration of Synthetic Chemistry with High-Throughput Biological Screening for Advanced Hit Identification

The discovery of initial "hits"—compounds showing activity in a primary screen—is a critical first step in drug discovery. drugtargetreview.com High-Throughput Screening (HTS) has revolutionized this process by enabling the rapid testing of hundreds of thousands to millions of compounds against a specific biological target. japsonline.comnih.govyoutube.com

The integration of synthetic chemistry with HTS is a powerful paradigm. Starting with a lead scaffold like this compound, chemists can use combinatorial chemistry techniques to create large, focused libraries of related analogs. edgccjournal.orgcombichemistry.com In this approach, different building blocks are systematically combined to generate a vast number of diverse, yet structurally related, molecules.

This library of this compound derivatives can then be subjected to HTS. thermofisher.com Automated robotic systems perform the assays in miniaturized formats (e.g., 384- or 1536-well plates), generating a massive amount of data on the structure-activity relationships (SAR) within the series. nih.gov The hits identified from this primary screen are then subjected to more rigorous secondary assays to confirm their activity and eliminate false positives, ultimately leading to the selection of the most promising lead candidates for further optimization. drugtargetreview.com This synergistic approach accelerates the discovery process, allowing researchers to efficiently explore the chemical space around a promising natural product scaffold. youtube.comcombichemistry.com

Q & A

Q. How can scoping reviews improve the interpretation of fragmented literature on this compound’s applications?

  • Methodological Answer : Follow Arksey & O’Malley’s framework:
  • Stage 1 : Define research scope (e.g., "Role of this compound in CNS drug discovery").
  • Stage 2 : Identify studies across PubMed, SciFinder, and patent databases.
  • Stage 3 : Chart data (e.g., synthesis routes, bioactivity).
  • Stage 4 : Consult stakeholders (e.g., pharmacologists) to validate findings.
  • Stage 5 : Synthesize results thematically (e.g., structure-activity relationships) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.